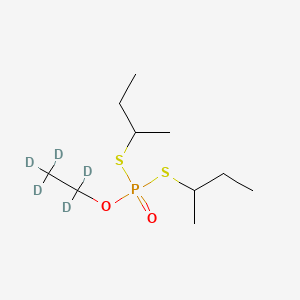
4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6
Overview
Description
Synthesis Analysis
The synthesis of 4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6 involves the ethoxylation of the corresponding phenol compound. Ethoxylation is a chemical process where ethylene oxide (EO) molecules react with the phenolic compound, resulting in the addition of ethoxy groups (–OCH2CH2–) to the phenol ring. The use of 13C-labeled ethylene oxide ensures that the resulting compound contains the stable isotope carbon-13 (13C) .
Scientific Research Applications
Synthesis for Aquatic Toxicity and Metabolism Studies : A study by Lalah et al. (2001) details the synthesis of a ring-14C-labelled isomer of paranonyl phenol, used in aquatic toxicity and metabolism studies. The efficient method involves alkylation and cleavage steps, yielding a product with high specific activity and purity for environmental research applications.
Metabolism and Sorption Studies : Research by Vinken et al. (2002) synthesized ring-14C-labelled p-nonylphenol isomers for application in metabolism and sorption studies. They developed a large-scale synthesis method for non-labelled phenol, providing insights into environmental behavior of such compounds.
Biodegradation by Bacteria : A study conducted by Corvini et al. (2004) focuses on the degradation of a nonylphenol isomer by the bacterium Sphingomonas TTNP3. They synthesized both radioactive and non-labelled forms of this compound, providing valuable insights into its biodegradation process and potential environmental impact.
Environmental Metabolite Analysis : Telscher et al. (2005) investigated the sorption, desorption, and degradation of a synthesized nonylphenol isomer in soil/sewage sludge mixtures, identifying a novel nitro metabolite. This research, detailed in Environmental Science & Technology, provides important data on environmental behavior and potential risks of such compounds.
Synthesis and Environmental Properties : Another study by Lalah et al. (2001) reports on the synthesis of a pure nonylphenol isomer and determination of its key environmental properties like solubility and vapor pressure, contributing to our understanding of its behavior in aquatic ecosystems.
Quantitative Analysis in Water Samples : Research by Fabregat-Cabello et al. (2013) developed a methodology for determining nonylphenol in water samples using isotope dilution mass spectrometry. This study is significant for environmental monitoring and assessing the impact of such compounds.
properties
IUPAC Name |
2-[4-(3,6-dimethylheptan-3-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-5-17(4,11-10-14(2)3)15-6-8-16(9-7-15)19-13-12-18/h6-9,14,18H,5,10-13H2,1-4H3/i6+1,7+1,8+1,9+1,15+1,16+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFCMJANHDRHEH-CJFYFUKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCC(C)C)C1=CC=C(C=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(CCC(C)C)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675861 | |
| Record name | 2-{[4-(3,6-Dimethylheptan-3-yl)(~13~C_6_)phenyl]oxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1173019-61-8 | |
| Record name | 2-{[4-(3,6-Dimethylheptan-3-yl)(~13~C_6_)phenyl]oxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173019-61-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine](/img/structure/B565060.png)
![5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine](/img/structure/B565061.png)


![1-O-{[(3S)-3-{[(1R)-1-Carboxy-3-phenylpropyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetyl}-beta-D-glucopyranuronic acid](/img/structure/B565066.png)


![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy](/img/no-structure.png)
![5-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethoxyimino]-5-[4-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B565076.png)


